molecular formula C7H7N3OS B8285446 3-(Formylamino)methylimidazo[5,1-b]thiazole

3-(Formylamino)methylimidazo[5,1-b]thiazole

Cat. No.: B8285446
M. Wt: 181.22 g/mol
InChI Key: XDMYWNCDJLCXIE-UHFFFAOYSA-N
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Description

3-(Formylamino)methylimidazo[5,1-b]thiazole is a useful research compound. Its molecular formula is C7H7N3OS and its molecular weight is 181.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H7N3OS

Molecular Weight

181.22 g/mol

IUPAC Name

N-(imidazo[5,1-b][1,3]thiazol-3-ylmethyl)formamide

InChI

InChI=1S/C7H7N3OS/c11-5-9-1-6-3-12-7-2-8-4-10(6)7/h2-5H,1H2,(H,9,11)

InChI Key

XDMYWNCDJLCXIE-UHFFFAOYSA-N

Canonical SMILES

C1=C2N(C=N1)C(=CS2)CNC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.33 g of the above-obtained 3-aminomethylimidazo[5,1-b]-thiazole was dissolved in 10 ml of dichloromethane. To this solution, a mixture which had been prepared in advance by reacting 0.5 ml of formic acid with 0.5 ml of acetic anhydride at 50° C. for 10 minutes was added with stirring, and the resulting mixture was stirred at room temperature for an additional one hour. To the reaction solution was added 20 ml of a saturated aqueous solution of sodium hydrogencarbonate, and the organic layer was separated. The aqueous layer was extracted with dichloromethane (10 ml×2). The combined organic layers were dried over anhydrous magnesium sulfate, and concentrated to dryness under reduced pressure to give 0.338 g (yield 87%) of the title compound.
Quantity
0.33 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
[Compound]
Name
saturated aqueous solution
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
87%

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